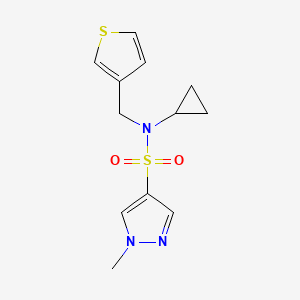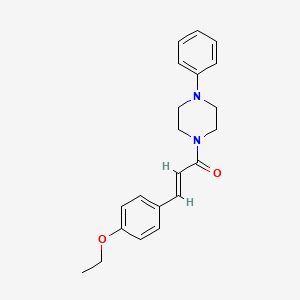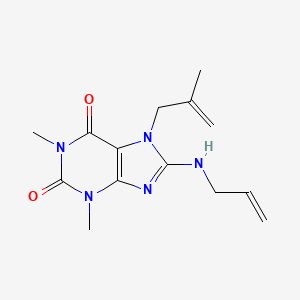
8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, also known as ADMA, is a well-known inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the regulation of vascular tone, blood pressure, and cardiac function. ADMA is a naturally occurring molecule that is synthesized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is responsible for the breakdown of ADMA in the body. In recent years, ADMA has gained significant attention as a potential biomarker for cardiovascular disease and a therapeutic target for the treatment of various diseases.
Applications De Recherche Scientifique
Chemical and Biological Interactions
A comprehensive analysis of sulfa drug analogs, including nitrogen-containing compounds similar to 8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, reveals their significance in medicinal chemistry due to their diverse biological activities. These studies underscore the compounds' potential in addressing a range of conditions, from hypertension to cancer, highlighting their role as competitive AMPA receptor antagonists useful in neurological disorder treatments, such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Enzymatic Regulation and Disease Management
The role of purine-utilizing enzymes (PUEs) in disease management presents another avenue of research. PUEs, integral in the catabolism of purines and pyrimidines, have been identified as targets for managing diseases like malaria and cancer. The design of purine and pyrimidine antimetabolites, mimicking existing compounds to create effective purine-utilizing enzyme inhibitors (PUEIs), marks a significant step in the development of treatments for these conditions (Chauhan & Kumar, 2015).
Catalytic Transformations in Synthetic Chemistry
Explorations into the isomerization of N-allyl compounds catalyzed by transition metal complexes shed light on synthetic processes relevant to 8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione. These processes are pivotal for the selective synthesis of various compounds, demonstrating the versatility and importance of such transformations in organic synthesis and potential pharmaceutical applications (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).
Tautomerism and Stability in Nucleic Acids
Research into tautomerism of nucleic acid bases, particularly purines, and the effect of molecular interactions on tautomeric equilibria offers insights into the structural and functional dynamics of DNA and RNA. Such studies could provide a foundational understanding of how compounds like 8-(allylamino)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione interact with biological macromolecules, influencing stability and biological function (Person et al., 1989).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h6H,1-2,7-8H2,3-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWSJGYWIBHCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371127-17-2 |
Source


|
| Record name | 8-(ALLYLAMINO)-1,3-DIMETHYL-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

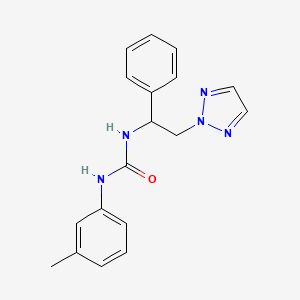

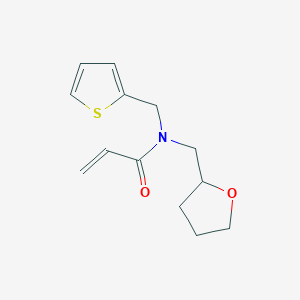
![(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2612200.png)
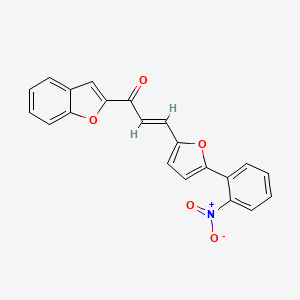
![3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2612202.png)

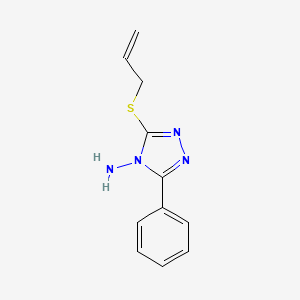
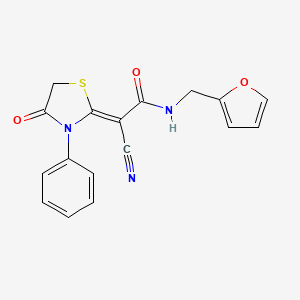
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2612208.png)
![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2612209.png)
![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)
